molecular formula C10H12N2O2S B13536157 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B13536157
M. Wt: 224.28 g/mol
InChI Key: UQHZLJOUVJZDDS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C10H12N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Methylthio Group: The methylthio group can be added through nucleophilic substitution reactions, using methylthiol as the nucleophile.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and automated control systems.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxamide
  • 4-Cyclopropyl-2-(methylthio)pyrimidine-5-carboxaldehyde

Uniqueness

4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, methylthio group, and carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-cyclopropyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14)

InChI Key

UQHZLJOUVJZDDS-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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